

N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N4-Acetylcytosine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in stable RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in detection technologies have revealed its dynamic presence in messenger RNA (mRNA) and its profound implications for mRNA stability, translation, and cellular homeostasis. This guide provides a comprehensive overview of ac4C, detailing its enzymatic machinery, biological functions, and its burgeoning role in disease, particularly cancer. We present detailed experimental protocols for the detection and analysis of ac4C, quantitative data on its prevalence and impact, and visual diagrams of its associated signaling pathways and experimental workflows to equip researchers with the knowledge and tools to explore this pivotal epitranscriptomic mark.

The ac4C Epitranscriptomic Machinery: Writers, Erasers, and Readers

The dynamic regulation of ac4C is orchestrated by a dedicated set of proteins that install, remove, and recognize this modification.

- **Writer:** N-acetyltransferase 10 (NAT10) The sole identified "writer" enzyme responsible for depositing ac4C on RNA is NAT10.^{[1][2]} This highly conserved enzyme utilizes acetyl-CoA to

catalyze the acetylation of cytidine residues.[3] NAT10's activity is not limited to mRNA; it also modifies tRNA and rRNA, playing a crucial role in ribosome biogenesis and function.[4] [5] The targeting of NAT10 to specific RNA molecules can be guided by adaptor proteins, such as THUMPD1 for tRNA and small nucleolar RNAs (snoRNAs) for rRNA.

- **Eraser: Sirtuin 7 (SIRT7)** Recent evidence has pointed to SIRT7, a member of the NAD⁺-dependent deacetylase family, as a potential "eraser" of ac4C. Studies have shown that SIRT7 can deacetylate ac4C on RNA in vitro, and its depletion leads to an increase in ac4C levels on snoRNAs. This suggests that ac4C is a reversible modification, allowing for dynamic control of its regulatory functions. However, further research is needed to fully validate and characterize the role of SIRT7 as the definitive ac4C eraser.
- **Readers:** The proteins that recognize and bind to ac4C, known as "readers," are beginning to be identified. These readers are responsible for translating the ac4C mark into a functional outcome.
 - **NOP58:** The nucleolar protein NOP58 has been identified as an ac4C-binding protein. Its interaction with ac4C-modified RNA suggests a role in the localization and function of these RNAs, particularly in the context of stress granule formation.
 - **TBL3:** Transducin (beta)-like 3 (TBL3) has also been identified as a potential ac4C reader protein, though its specific function in this context is still under investigation.

Biological Functions of ac4C Modification

The acetylation of cytidine at the N4 position has significant consequences for the fate of an RNA molecule.

- **Enhancing mRNA Stability:** A primary function of ac4C is to protect mRNA from degradation. The acetyl group can increase the half-life of mRNA molecules, leading to an accumulation of the transcript. This stabilization is thought to be a key mechanism by which ac4C upregulates gene expression.
- **Promoting Translation Efficiency:** Beyond stability, ac4C modification within the coding sequence (CDS) of an mRNA can enhance its translation into protein. This is achieved by promoting the fidelity of codon-anticodon interactions during ribosome translocation.

- **Role in Ribosome Biogenesis:** In rRNA, ac4C is essential for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis.
- **Stress Response:** ac4C levels have been shown to increase in response to cellular stress, and this modification plays a role in localizing specific mRNAs to stress granules, which are aggregates of non-translating mRNAs and proteins that form under adverse conditions.

N4-Acetylcytosine in Health and Disease

The dysregulation of ac4C modification has been implicated in a growing number of human diseases, most notably cancer.

- **Cancer:** NAT10 is frequently overexpressed in a wide range of cancers, and this overexpression is often associated with poor prognosis. The increased ac4C levels resulting from elevated NAT10 activity can promote tumorigenesis by stabilizing the mRNAs of oncogenes and enhancing their translation. This can drive cancer cell proliferation, migration, invasion, and resistance to chemotherapy.
- **Other Diseases:** Emerging research is beginning to uncover the role of ac4C in other pathologies, including cardiovascular diseases and neurodegenerative disorders, though these areas are less well-characterized than its role in cancer.

Quantitative Data on N4-Acetylcytosine

The following tables summarize key quantitative data related to ac4C, providing a snapshot of its prevalence and functional impact.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues

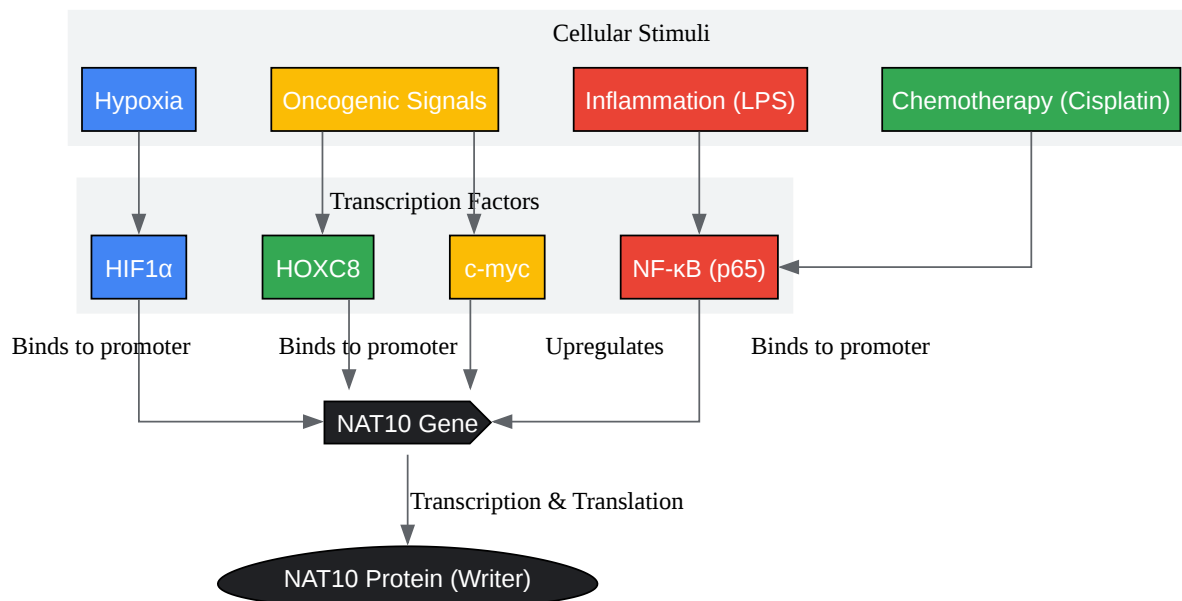
Cancer Type	NAT10 Expression in Tumor vs. Normal	Reference
Bladder Cancer	Higher in Tumor	
Breast Cancer	Higher in Tumor	
Colorectal Cancer	Higher in Tumor	
Esophageal Cancer	Higher in Tumor	
Gastric Cancer	Higher in Tumor	
Liver Cancer	Higher in Tumor	
Lung Cancer	Higher in Tumor	
Kidney Cancer	Higher in Tumor	
Prostate Cancer	Higher in Tumor	
Leukemia	Higher in Tumor (in some datasets)	
Myeloma	Higher in Tumor	

Table 2: Functional Impact of ac4C Modification on mRNA

Gene	Cellular Context	Effect of ac4C	Quantitative Change	Reference
KIF23	Colorectal Cancer	Increased mRNA stability	Specific fold change not detailed	
Multiple mRNAs	Human Embryonic Stem Cells	Correlation between ac4C and translation efficiency	Stoichiometric detection of ac4C in 18S rRNA achieved	
18S rRNA	HeLa Cells	High stoichiometry of ac4C at specific sites	~25% C:T mismatch rate at ~100% acetylated site	
Synthetic RNAs	In vitro	Linear correlation between ac4C stoichiometry and sequencing mismatch rate	Pearson's R = 0.99	

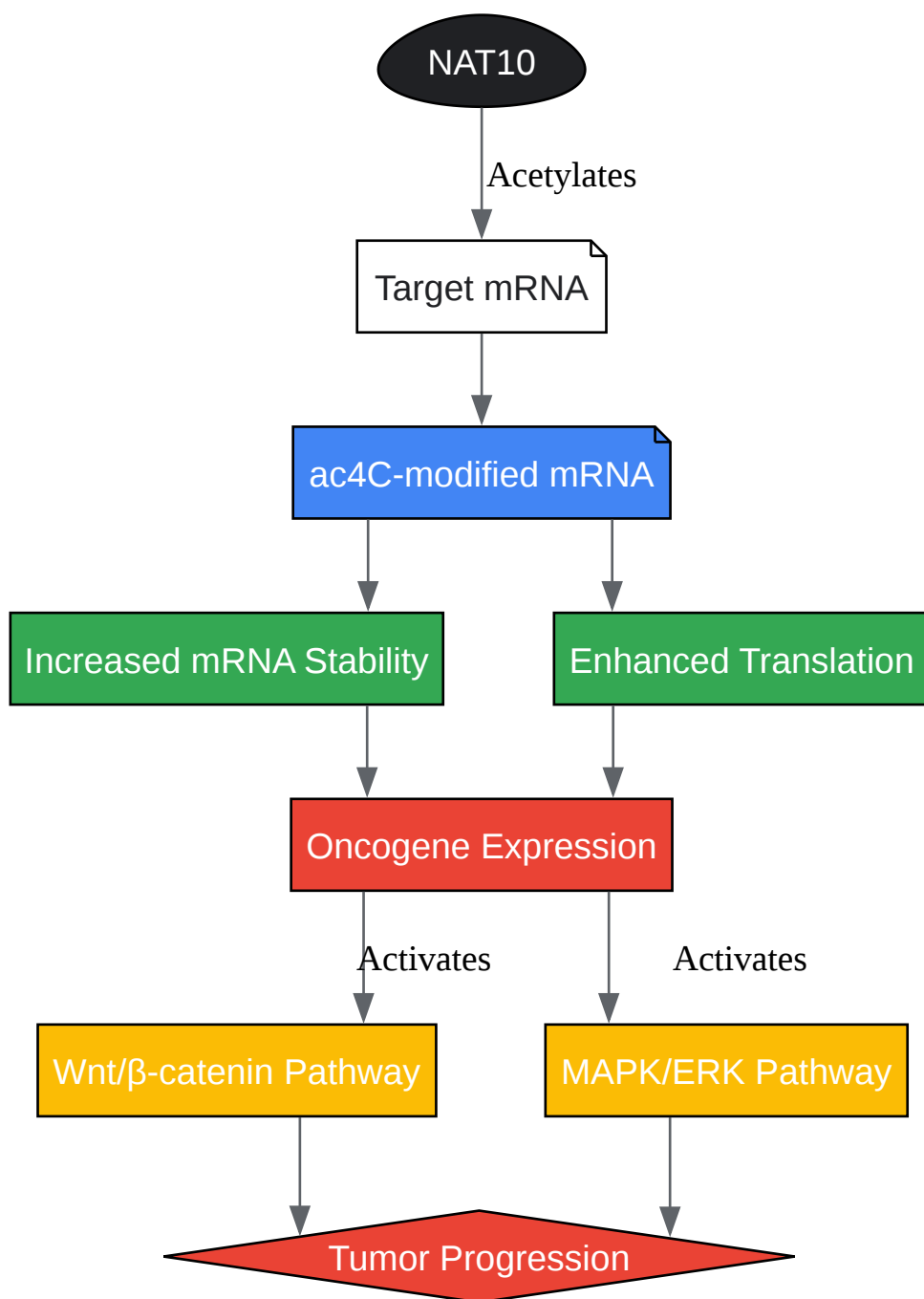
Signaling Pathways and Regulatory Networks

The expression and activity of the ac4C machinery are tightly regulated by cellular signaling pathways, and in turn, ac4C modification can influence downstream signaling events.



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Figure 1: Upstream regulation of the ac4C writer, NAT10.



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- To cite this document: BenchChem. [N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#n4-acetylcytosine-as-a-post-transcriptional-rna-modification]

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